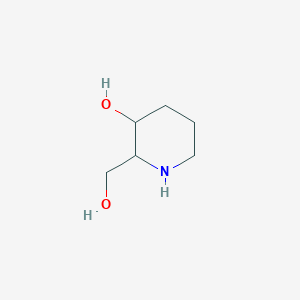
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile
描述
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile is an organic compound with the molecular formula C13H15NO It is characterized by a cyclohexane ring substituted with a phenyl group, a hydroxyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.
化学反应分析
Types of Reactions
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-phenylcyclohexane-1-carbonitrile or 4-carboxy-1-phenylcyclohexane-1-carbonitrile.
Reduction: Formation of 4-hydroxy-1-phenylcyclohexane-1-amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学研究应用
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-1-phenylcyclohexane-1-carboxylic acid
- 4-Hydroxy-1-phenylcyclohexane-1-amine
- 4-Oxo-1-phenylcyclohexane-1-carbonitrile
Uniqueness
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
38289-22-4 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC 名称 |
4-hydroxy-1-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-9H2 |
InChI 键 |
FJDFZHPXHLERAM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1O)(C#N)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B8791444.png)


![N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]ethanamine](/img/structure/B8791466.png)

![[4-(Methylamino)phenyl]acetic acid](/img/structure/B8791486.png)
